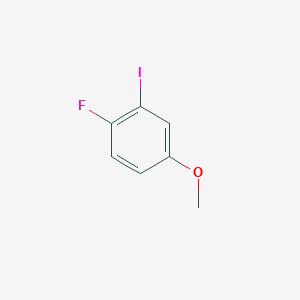

4-Fluoro-3-iodoanisole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

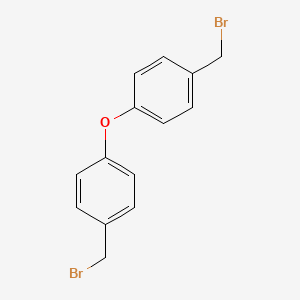

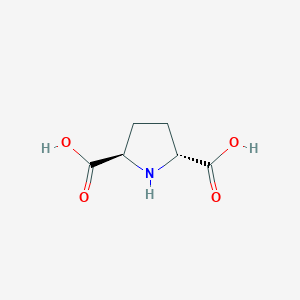

4-Fluoro-3-iodoanisole is a chemical compound with the IUPAC name 1-fluoro-2-iodo-4-methoxybenzene . It has a molecular weight of 252.03 and is a liquid at room temperature . .

Molecular Structure Analysis

The InChI code for 4-Fluoro-3-iodoanisole is 1S/C7H6FIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 . This indicates that the compound consists of a benzene ring with fluorine, iodine, and methoxy (OCH3) groups attached.Physical And Chemical Properties Analysis

4-Fluoro-3-iodoanisole is a liquid at room temperature . It has a molecular weight of 252.03 .科学的研究の応用

Synthesis Applications

Synthesis of Fluoroanisoles

The compound has been utilized in the synthesis of various fluoroanisoles. For instance, Huang Sou-yi (2007) discussed the synthesis of 3-fluoro-4-iodoanisole using a series of reactions starting from 3-aminoanisole (Huang Sou-yi, 2007).

Precursor for PET Tracers

C. Kuroda et al. (2000) synthesized a chiral intermediate towards NCA PET tracer 6-[18F]fluoro-L-dopa from 3-iodoanisole, indicating the use of related compounds in radiotracer synthesis (Kuroda et al., 2000).

Catalytic Applications

Catalytic Fluorination

T. Kitamura et al. (2013) studied the catalytic fluorination of 1,3-dicarbonyl compounds using iodoarene catalysts, showcasing the potential role of compounds like 4-fluoro-3-iodoanisole in catalytic processes (Kitamura et al., 2013).

Nanoparticle Supported Catalysis

A. Ohtaka et al. (2015) demonstrated the use of iodoanisoles in nanoparticle-supported catalysis for carbon–carbon bond-forming reactions (Ohtaka et al., 2015).

Medical Imaging

- PET Imaging Analogue: G. Vaidyanathan et al. (1994) developed a no-carrier-added synthesis of (4-[18F]-fluoro-3-iodobenzyl)guanidine, a potential analogue for MIBG in PET imaging (Vaidyanathan et al., 1994).

Chemical Process Optimization

- Continuous Flow Iodination: Anna L. Dunn et al. (2018) discussed the iodination of fluoro-substituted benzonitriles under continuous flow conditions, indicating the relevance of fluoro-iodo compounds in process optimization (Dunn et al., 2018).

Molecular Synthesis

Synthesis of Fluoro-Benzoxazepines

A. Ulmer et al. (2016) reported the synthesis of a novel class of 4-fluoro-1,3-benzoxazepines, demonstrating the utility of fluoro-substituted compounds in the creation of novel molecular structures (Ulmer et al., 2016).

Direct Iodination of Arenes

P. Luliński et al. (1997) presented a method for the direct mono- and diiodination of arenes, highlighting the potential use of fluoro-iodo compounds in organic synthesis (Luliński & Skulski, 1997).

Safety And Hazards

特性

IUPAC Name |

1-fluoro-2-iodo-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAOSHLRHPIXQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-2-iodo-4-methoxybenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B1313065.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1313066.png)

![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)